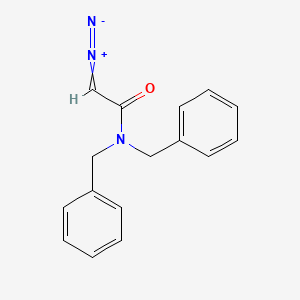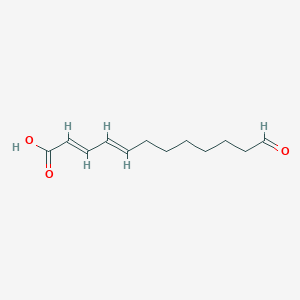
Dodecadienoic acid, 12-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecadienoic acid, 12-oxo-, can be achieved through several methods. One common approach involves the oxidation of dodecadienoic acid using specific oxidizing agents. The reaction conditions typically include the use of catalysts and controlled temperature settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of dodecadienoic acid, 12-oxo-, often involves biotechnological processes. Microorganisms such as yeast or bacteria can be engineered to produce this compound through fermentation processes. These methods are preferred due to their sustainability and eco-friendliness compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecadienoic acid, 12-oxo-, undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to produce other oxylipins.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various oxylipins and hydroxy derivatives, which have their own unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Dodecadienoic acid, 12-oxo-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: This compound plays a role in plant defense mechanisms and is studied for its involvement in signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anticancer properties.
Industry: It is used in the production of high-performance materials and as a building block for various industrial chemicals.
Wirkmechanismus
The mechanism of action of dodecadienoic acid, 12-oxo-, involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that triggers defense responses against pathogens. It is also involved in the regulation of gene expression and cellular redox homeostasis. The exact molecular targets and pathways are still being studied, but it is known to interact with jasmonate-responsive genes and other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanedioic acid: Another dicarboxylic acid with similar applications in the production of polymers and materials.
12-oxo-phytodienoic acid: A related oxylipin involved in plant defense mechanisms.
Uniqueness
Dodecadienoic acid, 12-oxo-, is unique due to its specific structure and the particular roles it plays in biological processes. Its ability to act as a signaling molecule in plants and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Eigenschaften
CAS-Nummer |
111937-68-9 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(2E,4E)-12-oxododeca-2,4-dienoic acid |
InChI |
InChI=1S/C12H18O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h4,6,8,10-11H,1-3,5,7,9H2,(H,14,15)/b6-4+,10-8+ |
InChI-Schlüssel |
GHEIVIBUNYJAMC-ONNLMXTPSA-N |
Isomerische SMILES |
C(CCCC=O)CC/C=C/C=C/C(=O)O |
Kanonische SMILES |
C(CCCC=O)CCC=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)


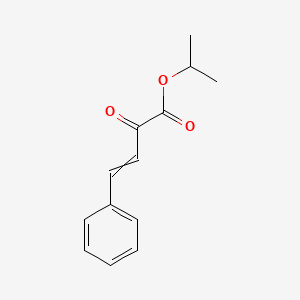
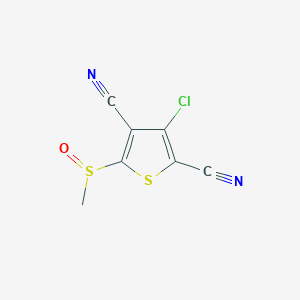
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)


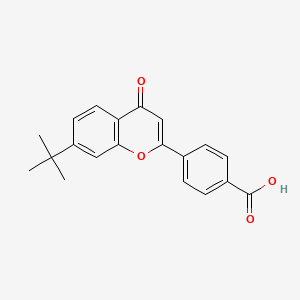
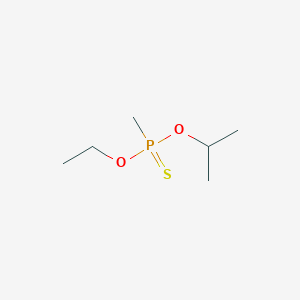
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
